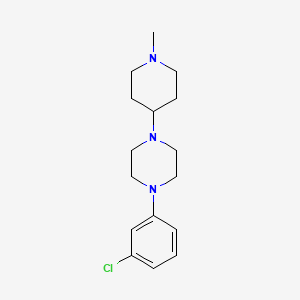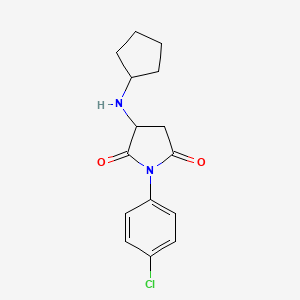![molecular formula C27H26N2O B5158477 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158477.png)
1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that belongs to the class of arylpiperazine derivatives. It has been widely studied for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone involves its binding to serotonin receptors in the brain. The compound acts as an agonist for these receptors, which leads to an increase in the levels of serotonin in the brain. This increase in serotonin levels is believed to be responsible for the therapeutic effects of the compound.
Biochemical and Physiological Effects:
Studies have shown that 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone has several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. The compound has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone is its high selectivity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. However, one limitation of the compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone has several potential future directions. One area of research is the development of new compounds that are based on the structure of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone, but with improved pharmacological properties. Another area of research is the investigation of the compound's therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, studies could be conducted to determine the optimal dosage and administration of the compound for therapeutic use.
In conclusion, 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that has been extensively studied for its potential therapeutic properties. Its high selectivity for serotonin receptors makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. Future research could focus on the development of new compounds based on the structure of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone, as well as investigating its therapeutic potential in other neurological disorders.
Méthodes De Synthèse
The synthesis of 1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone involves a multi-step process that has been described in several research articles. The initial step involves the condensation of 4-(9-anthrylmethyl)-1-piperazine with 4-chlorobenzophenone in the presence of potassium carbonate and dimethylformamide. This reaction produces the intermediate product, which is then subjected to further steps involving reduction, acetylation, and purification to obtain the final compound.
Applications De Recherche Scientifique
1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit significant activity as a serotonin receptor agonist, which makes it a potential candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia. Studies have also shown that the compound has antipsychotic properties and can be used as an alternative to traditional antipsychotic drugs.
Propriétés
IUPAC Name |
1-[4-[4-(anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c1-20(30)21-10-12-24(13-11-21)29-16-14-28(15-17-29)19-27-25-8-4-2-6-22(25)18-23-7-3-5-9-26(23)27/h2-13,18H,14-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJSKBZDSLLUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)

![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)
![1,3-dimethyl-5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158423.png)

![N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B5158437.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158438.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5158454.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B5158462.png)

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)